molecular formula C17H11ClN2O4S B411141 N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 397281-20-8

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Katalognummer B411141
CAS-Nummer: 397281-20-8
Molekulargewicht: 374.8g/mol
InChI-Schlüssel: FQWAQUPLBBOCSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a prevalent moiety in many natural products and drugs . The compound also contains a sulfonamide group, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonamide group, and a 3-chloro-4-hydroxyphenyl group .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the hydroxy group could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of its functional groups .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

EJMC-1, as a TNF-α inhibitor, may be used in the treatment of Rheumatoid Arthritis (RA) . It can help reduce inflammation and slow disease progression by inhibiting the activity of TNF-α, a substance in the body that leads to inflammation in the joints .

Psoriatic Arthritis

In Psoriatic Arthritis , EJMC-1 could be beneficial in managing joint pain and swelling. It targets TNF-α, which is thought to play a significant role in the pathophysiology of psoriatic arthritis .

Inflammatory Bowel Disease

EJMC-1 might be applied in treating Inflammatory Bowel Disease (IBD) , including Crohn’s Disease and Ulcerative Colitis . TNF-α inhibitors like EJMC-1 can help control inflammation of the digestive tract in these conditions .

Ankylosing Spondylitis

For those suffering from Ankylosing Spondylitis , an inflammatory disease that can cause some of the vertebrae in the spine to fuse together, EJMC-1 could offer relief by targeting TNF-α to reduce inflammation and manage symptoms .

Psoriasis

EJMC-1 may also serve as a treatment option for Psoriasis , a skin condition that speeds up the life cycle of skin cells. It works by inhibiting TNF-α, which is involved in systemic inflammation and the immune response associated with psoriasis .

Autoimmune Diseases

The compound’s inhibition of TNF-α suggests its potential use in a range of Autoimmune Diseases where TNF-α plays a key role in driving inflammation .

Cancer Research

TNF-α inhibitors like EJMC-1 are being explored for their potential applications in Cancer Research . By modulating the inflammatory response, they may impact tumor growth and survival .

Diabetes Management

Research into TNF-α inhibitors has indicated possible benefits in managing Diabetes , particularly by reducing inflammation that may contribute to insulin resistance .

Zukünftige Richtungen

The future research directions could involve studying the biological activity of this compound, given the known activities of many indole and sulfonamide derivatives . Additionally, further studies could explore its synthesis and the potential for modifications to its structure to enhance its properties.

Eigenschaften

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWAQUPLBBOCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Q & A

Q1: What is the significance of developing small molecule inhibitors for TNF-α, and how does EJMC-1 compare to existing treatment options?

A: Tumor necrosis factor-alpha (TNF-α) plays a critical role in inflammatory responses, and its dysregulation is implicated in various auto-inflammatory diseases. While antibody-based therapies effectively target TNF-α, they come with limitations such as parenteral administration and high costs []. Small molecule inhibitors offer potential advantages like oral bioavailability and cost-effectiveness. EJMC-1 emerged as a starting point for developing such inhibitors, exhibiting modest TNF-α inhibitory activity []. Further optimization of EJMC-1 through structure-activity relationship studies led to the identification of more potent analogs with improved activity. This highlights the potential of developing small molecule TNF-α inhibitors like EJMC-1 as alternative therapeutic options.

Q2: How was the structure of EJMC-1 modified to improve its potency as a TNF-α inhibitor?

A: Researchers employed a two-pronged approach involving shape screen and rational design to enhance EJMC-1's potency []. Initially, a shape-based screening of compound libraries identified analogs with improved binding affinity to TNF-α compared to EJMC-1. This led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a promising lead. Subsequent rational design, guided by docking analysis of S10 and EJMC-1 binding to TNF-α, yielded further optimized analogs. Notably, compound 4e displayed a 14-fold increase in potency compared to EJMC-1, highlighting the effectiveness of structure-guided optimization in enhancing the inhibitory activity against TNF-α [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.